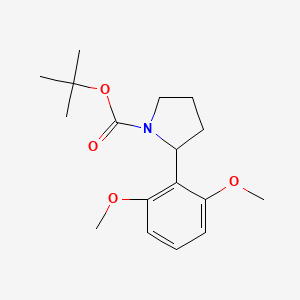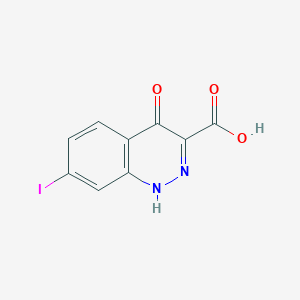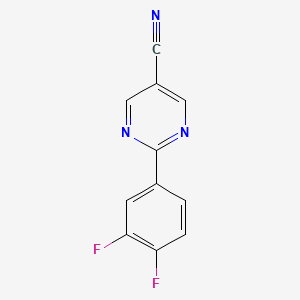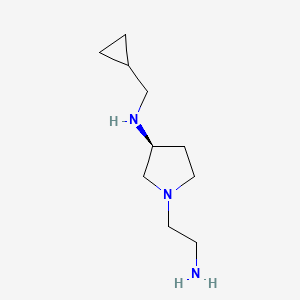
5-(Furan-2-carbonyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-2-carbonyl)furan-2-carboxylic acid is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound is notable for having two furan rings connected by a carbonyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-carbonyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives. One common method is the oxidation of 5-(chloromethyl)furan-2-carbonyl chloride using tert-butyl hypochlorite, which is prepared from commercial bleach and tert-butanol . This reaction yields high amounts of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound can be achieved through biomass-derived processes. For instance, the precursor aldehydes 5-(chloromethyl)furfural and 2,5-diformylfuran can be treated with tert-butyl hypochlorite to produce the acid chloride derivatives, which are then hydrolyzed to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Furan-2-carbonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Selective reduction can lead to partially hydrogenated products.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Partially hydrogenated furans.
Substitution: Halogenated furan derivatives.
Applications De Recherche Scientifique
5-(Furan-2-carbonyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Furan-2-carbonyl)furan-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of bacteria by interfering with their cell wall synthesis. The compound’s furan rings can interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2,5-dicarboxylic acid: A similar compound with two carboxylic acid groups instead of one carbonyl and one carboxylic acid group.
5-(Chloromethyl)furan-2-carboxylic acid: A precursor in the synthesis of 5-(Furan-2-carbonyl)furan-2-carboxylic acid.
2,5-Diformylfuran: Another furan derivative used in similar synthetic processes.
Uniqueness
This compound is unique due to its dual furan ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bio-based materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C10H6O5 |
|---|---|
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
5-(furan-2-carbonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H6O5/c11-9(6-2-1-5-14-6)7-3-4-8(15-7)10(12)13/h1-5H,(H,12,13) |
Clé InChI |
WYISRITZDZBZAI-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)C2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


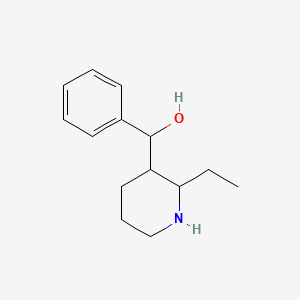
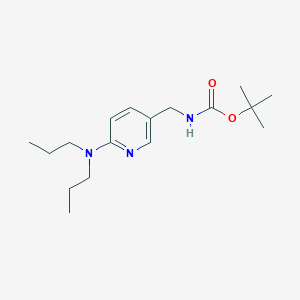
![(2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11792567.png)
